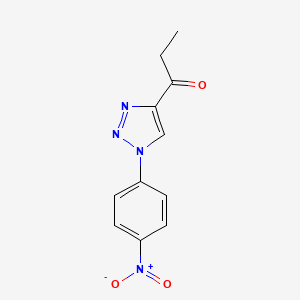
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a nitrophenyl group attached to the triazole ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
The synthesis of 1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-nitrophenyl azide and propargyl ketone.
Cycloaddition Reaction: The key step in the synthesis is the Huisgen 1,3-dipolar cycloaddition reaction between 4-nitrophenyl azide and propargyl ketone. This reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the triazole ring.
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include:
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or halides.
Oxidation: Potassium permanganate, chromium trioxide.
Major products formed from these reactions include amino derivatives, substituted triazoles, and oxides.
Wissenschaftliche Forschungsanwendungen
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has potential applications in the development of bioactive molecules. Its triazole ring is known for its stability and ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. The nitrophenyl group and triazole ring are common motifs in many pharmaceutical compounds.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Wirkmechanismus
The mechanism of action of 1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one involves its interaction with molecular targets through its nitrophenyl and triazole moieties. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one can be compared with other similar compounds such as:
1-(4-Nitrophenyl)-1-propanone: This compound lacks the triazole ring and has different chemical properties and reactivity.
1-(1-(4-Aminophenyl)-1H-1,2,3-triazol-4-yl)propan-1-one: This compound has an amino group instead of a nitro group, which significantly alters its chemical behavior and biological activity.
1-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)propan-1-one:
The uniqueness of this compound lies in its combination of the nitrophenyl group and triazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
111969-14-3 |
|---|---|
Molekularformel |
C11H10N4O3 |
Molekulargewicht |
246.22 g/mol |
IUPAC-Name |
1-[1-(4-nitrophenyl)triazol-4-yl]propan-1-one |
InChI |
InChI=1S/C11H10N4O3/c1-2-11(16)10-7-14(13-12-10)8-3-5-9(6-4-8)15(17)18/h3-7H,2H2,1H3 |
InChI-Schlüssel |
NWPIGTFTSVGWAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


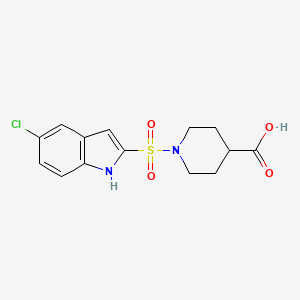

![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
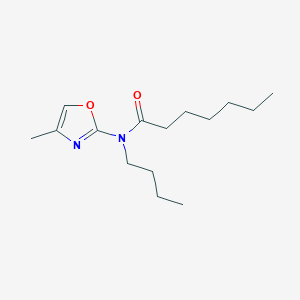
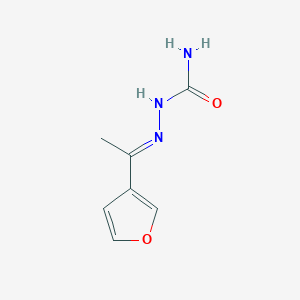
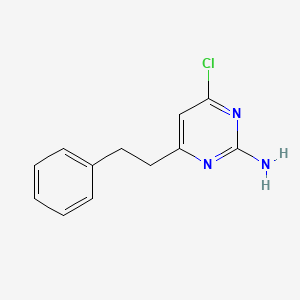
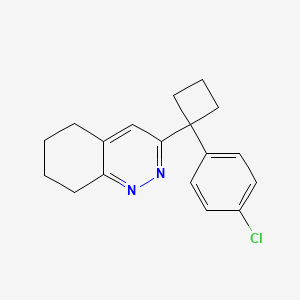
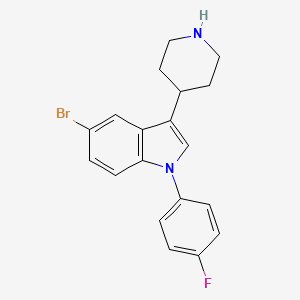
![3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one](/img/structure/B12909447.png)
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
![1,1'-Didodecyl[3,3'-bipyrrolidine]-2,2',5,5'-tetrone](/img/structure/B12909457.png)

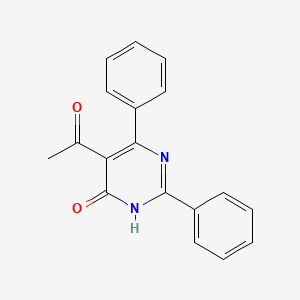
![3-(2-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909482.png)
